N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine
Description
Introduction to N-[(4-Fluoro-2-methylphenyl)methyl]cyclobutanamine
This compound represents an important class of cyclobutane-containing amines that combines several structurally significant elements: a cyclobutane ring, a secondary amine linkage, and a fluorinated methylphenyl group. This compound has garnered interest due to its unique structural features that potentially confer valuable properties relevant to medicinal chemistry and pharmaceutical research.
Structural Identification and IUPAC Nomenclature
This compound features a cyclobutane ring connected to a nitrogen atom, which is further bonded to a benzyl group containing fluorine and methyl substituents. The systematic IUPAC name accurately describes its structural arrangement, with the 4-fluoro-2-methylphenyl group attached via a methylene bridge to the nitrogen of cyclobutanamine.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₆FN |
| Molecular Weight | 193.26 g/mol |
| CAS Number | 1248048-77-2 |
| SMILES Notation | CC1=CC(F)=CC=C1CNC2CCC2 |
| InChI | InChI=1S/C12H16FN/c1-10-8-12(14)7-6-11(10)9-15-13-4-2-3-5-13/h6-8,13,15H,2-5,9H2,1H3 |
The structure consists of a four-membered cyclobutane ring (cyclobutanamine moiety) connected through a secondary amine linkage to a benzyl group. The benzyl group features a 4-fluoro-2-methylphenyl arrangement, with the methyl group at position 2 and the fluorine atom at position 4 of the aromatic ring.
The spatial arrangement of these functional groups contributes significantly to the compound's three-dimensional structure and potential biological interactions. The cyclobutane ring introduces conformational rigidity with its characteristic puckered structure, while the fluorine and methyl substituents on the aromatic ring influence electronic distribution and lipophilicity.
Historical Context of Cyclobutane-Containing Bioactive Compounds
Cyclobutane-containing compounds represent a unique class of organic molecules that have been identified in various natural sources and developed through synthetic chemistry. Though cyclobutane itself was first synthesized in 1907, compounds containing this four-membered ring have gained prominence in medicinal chemistry relatively recently.
The four-membered cyclobutane ring occurs naturally in several biologically active compounds isolated from plants, bacteria, fungi, and marine organisms. These natural products often exhibit diverse pharmacological activities, establishing cyclobutane as a privileged structure in drug discovery.
One noteworthy example of naturally occurring cyclobutane-containing compounds includes the sceptrins isolated from the marine sponge Agelas sceptrum. These compounds, characterized by their cyclobutane skeleton, demonstrate significant antimicrobial properties, highlighting the biological relevance of the cyclobutane motif.
The historical development of cyclobutane chemistry has been marked by challenges in synthesis due to the inherent ring strain of the four-membered carbocycle. However, advances in synthetic methodologies have expanded access to these structures, facilitating their incorporation into drug candidates.
Table: Notable Cyclobutane-Containing Natural Products and Their Sources
| Compound Class | Natural Source | Biological Activity |
|---|---|---|
| Sceptrins | Marine sponge (Agelas sceptrum) | Antimicrobial |
| Cyclobutane pyrimidine dimers | DNA (formed upon UV radiation) | DNA damage/repair mechanisms |
| Cyclobutanoid alkaloids | Various plant species | Antibacterial, antimicrobial, antifeedant |
Research has revealed that cyclobutane rings confer unique properties to molecules, including:
- Conformational restriction that can enhance binding affinity to biological targets
- Reduced rotational freedom compared to acyclic analogues
- Direction of key pharmacophore groups into specific spatial orientations
- Filling of hydrophobic pockets in target proteins
- Increased metabolic stability by blocking potentially labile sites
The incorporation of cyclobutane rings in drug design has evolved from academic curiosity to practical application, with several cyclobutane-containing compounds advancing to clinical development. This transition has been facilitated by improved synthetic methods and greater understanding of the structural advantages offered by the cyclobutane scaffold.
Significance of Fluorine and Methyl Substituents in Aromatic Pharmacophores
The strategic placement of fluorine and methyl substituents on aromatic rings represents a well-established approach in medicinal chemistry for optimizing drug properties. In this compound, these substituents play crucial roles in determining the compound's physicochemical and potential pharmacological characteristics.
Fluorine Substitution Effects
Fluorine substitution on aromatic rings has become increasingly prevalent in modern drug design due to several advantageous properties:
Metabolic Stability Enhancement : The carbon-fluorine bond (C-F) is exceptionally strong (approximately 105-116 kcal/mol), making it resistant to metabolic degradation. The 4-fluoro substituent in the compound can block potential sites of metabolic attack, potentially extending the compound's half-life in biological systems.
Lipophilicity Modulation : Despite fluorine's electronegativity, aromatic fluorination often increases lipophilicity, enhancing membrane permeability and bioavailability. This property is particularly relevant for compounds targeting central nervous system receptors that must cross the blood-brain barrier.
Electronic Effects : Fluorine exerts a strong electron-withdrawing inductive effect while participating in resonance with aromatic systems. This electronic influence can alter the reactivity of adjacent functional groups and affect binding interactions with target proteins.
Bond Strength Modification : The presence of fluorine affects neighboring bond strengths, potentially altering the compound's susceptibility to enzymatic processing.
Hydrogen Bonding : The fluorine atom can serve as a weak hydrogen bond acceptor, potentially forming specific interactions with protein residues that contain hydrogen bond donors.
The 4-fluoro position in this compound strategically places the fluorine atom in a para position relative to the benzyl methylene group, optimizing its electronic influence on the aromatic system while minimizing steric interference.
Methyl Substitution Effects
The 2-methyl substituent on the phenyl ring contributes additional properties that complement the fluorine effects:
Electron Donation : Methyl groups are weak electron donors through inductive effects and can increase electron density in the aromatic ring, counterbalancing the electron-withdrawing effects of fluorine.
Steric Influence : The 2-methyl positioning creates steric hindrance that can restrict rotation around the benzyl-nitrogen bond, potentially favoring specific conformations that enhance target binding.
Hydrophobic Interactions : Methyl groups increase local hydrophobicity, strengthening van der Waals interactions with hydrophobic binding pockets in target proteins. Each methyl group can contribute approximately 0.7 kcal/mol to binding energy.
Metabolic Blocking : The 2-methyl position may block potential sites of oxidative metabolism on the aromatic ring, complementing the metabolic stability conferred by the fluorine substituent.
The combined presence of 4-fluoro and 2-methyl substituents creates a unique electronic and steric environment around the aromatic ring in this compound. This particular substitution pattern may offer an optimal balance of properties:
Table: Effects of Combined Fluorine and Methyl Substitution on Aromatic Rings
| Property | Fluorine Contribution | Methyl Contribution | Combined Effect |
|---|---|---|---|
| Lipophilicity | Moderate increase | Increase | Enhanced membrane permeability |
| Electronic Effects | Electron withdrawal | Electron donation | Balanced electron distribution |
| Metabolic Stability | Blocks oxidation at C-F | Blocks oxidation at C-CH₃ | Comprehensive metabolic protection |
| Steric Effects | Minimal | Significant | Controlled conformational preferences |
| Binding Interactions | Potential H-bond acceptor | Hydrophobic interactions | Diverse recognition features |
The strategic placement of these substituents in this compound represents a rational design approach that potentially optimizes its physicochemical properties for specific applications in medicinal chemistry.
Properties
IUPAC Name |
N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FN/c1-9-7-11(13)6-5-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZDQQXHDZDWVRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CNC2CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves the following key steps:
- Preparation or procurement of the substituted fluoro-methylphenylamine precursor.
- Formation of the benzylamine linkage through reductive amination or nucleophilic substitution.
- Introduction of the cyclobutanamine moiety via amine coupling or direct alkylation.
The presence of the fluoro and methyl substituents on the aromatic ring requires careful control of reaction conditions to preserve these groups and achieve high selectivity.
Preparation of N-(4-fluoro-2-methylbenzyl)cyclobutanamine
The key preparation method involves the coupling of 4-fluoro-2-methylbenzyl moiety with cyclobutanamine. A representative synthetic approach is as follows:
Reductive Amination Route:
The aldehyde or benzyl halide derivative of 4-fluoro-2-methylbenzyl can be reacted with cyclobutanamine under reductive amination conditions using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation to form the secondary amine linkage.Direct Alkylation or Nucleophilic Substitution:
Cyclobutanamine hydrochloride or free base can be reacted with 4-fluoro-2-methylbenzyl halides in the presence of a base to afford the target compound.Amide Coupling Followed by Reduction:
In some protocols, amide coupling reagents like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) are used to couple amines with carboxylic acid derivatives, followed by reduction to amines. For example, N-methylcyclobutanamine hydrochloride has been coupled with aromatic acid derivatives using BOP in DMF with diisopropylethylamine at room temperature, yielding high purity products in 86–91% yield.
Representative Experimental Procedure
A detailed example adapted from a related compound synthesis:
Reaction Conditions and Optimization
- Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or methanol (MeOH) are preferred for solubility and reaction efficiency.
- Temperature: Elevated temperatures (80–100 °C) in sealed tubes enhance reaction rates and yields.
- Bases: Triethylamine or diisopropylethylamine are commonly used to neutralize hydrochloride salts and facilitate nucleophilic substitution.
- Purification: Column chromatography using dichloromethane/methanol gradients effectively isolates the target amine.
Analytical and Structural Confirmation
- Nuclear Magnetic Resonance (NMR): Confirms the presence of aromatic fluorine, methyl groups, and cyclobutane ring protons.
- High-Performance Liquid Chromatography (HPLC): Assesses purity.
- Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms molecular weight and identity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 4-fluoro-2-methylbenzyl halide or aldehyde; cyclobutanamine hydrochloride |
| Solvent | DMF, MeOH |
| Base | Triethylamine, Diisopropylethylamine |
| Temperature | 20–100 °C (room temperature to sealed tube heating) |
| Reaction Time | 2–15 hours |
| Yield | 86–91% |
| Purification Method | Silica gel column chromatography (DCM/MeOH gradient) |
| Characterization Techniques | NMR, HPLC, LC-MS |
Research Findings and Considerations
- The presence of the fluorine atom at the para position and methyl group at ortho position on the phenyl ring influences the electronic environment, potentially affecting the nucleophilicity of the amine and reaction kinetics.
- The cyclobutanamine moiety introduces ring strain and steric effects that must be considered during coupling; mild conditions help prevent ring opening or side reactions.
- Use of coupling reagents like BOP and proper base selection enhances amide or amine bond formation efficiency.
- Reaction monitoring via HPLC and structural confirmation by NMR are crucial for ensuring product integrity.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), amines, thiols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced amines
Substitution: Substituted amines or thiols
Scientific Research Applications
N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mechanism of Action
The mechanism of action of N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structural analogs of N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine, emphasizing molecular properties, synthesis yields, and spectral data derived from the provided evidence.
Structural and Molecular Comparisons
Key Observations:
- Substituent Effects on Molecular Weight: Fluorine and bromine substituents increase molecular weight relative to hydrogen, but less significantly than bulkier groups like morpholinomethyl. For example, the brominated analog has a molecular weight of 288.16, while morpholine-containing compounds (e.g., 9q, 10c) exceed 260 Da due to the added oxygen and nitrogen atoms .
- Synthetic Efficiency: Compounds with morpholine substituents (e.g., 10c, 10d) exhibit higher yields (89–94%) compared to those with dihydrobenzofuran (9s, 33–38%) or dimethoxyphenyl (9u) groups, suggesting that morpholine derivatives are more synthetically accessible under the reported conditions .
Spectral Data Comparisons
- ¹H NMR Shifts:
- Aromatic Protons: Fluorine substituents deshield adjacent protons. For example, in N-[(4-Fluoro-3-methylphenyl)methyl]cyclobutanamine , the fluorine at the 4-position would likely cause downfield shifts in nearby aromatic protons, similar to shifts observed in 2,4-difluorophenyl analogs .
- Cyclobutanamine Protons: Cyclobutanamine CH₂ groups typically resonate between δ 1.5–2.5 ppm, as seen in compounds 9q and 10c .
- HRMS Accuracy: All compounds show close agreement between calculated and found HRMS values (e.g., 9q: Δ = 0.0006; 10c: Δ = 0.0006), confirming successful synthesis .
Functional Group Impact
- Fluorine vs.
Biological Activity
N-[(4-fluoro-2-methylphenyl)methyl]cyclobutanamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its cyclobutane ring structure substituted with a 4-fluoro-2-methylphenyl group. This unique configuration is believed to influence its biological activity significantly. The molecular weight of the compound is approximately 287 g/mol, with notable solubility and stability properties that enhance its potential as a therapeutic agent.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor in specific enzymatic pathways, potentially modulating signaling cascades that are crucial for cellular function .
Potential Targets
- Enzymes : The compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in disease states where these enzymes are dysregulated.
- Receptors : It may also bind to certain receptors, influencing their activity and downstream signaling pathways.
Biological Activities
Research has indicated several promising biological activities associated with this compound:
- Enzyme Inhibition : Studies have shown that the compound can inhibit key enzymes involved in metabolic pathways, presenting potential applications in metabolic disorders.
- Anticancer Activity : Preliminary findings suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. For instance, it has been evaluated in breast cancer models where it demonstrated significant apoptotic effects .
- Neuropharmacological Effects : There is emerging evidence suggesting neuroprotective properties, which could have implications for treating neurodegenerative diseases.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Table 1: Summary of Biological Activities
Q & A
Q. Basic Research Focus
- LC-MS/MS : Monitor synthetic intermediates for byproducts (e.g., dehalogenation or ring-opening artifacts) using MRM transitions .
- DSC/TGA : Assess thermal stability and polymorphic transitions, critical for formulation studies.
- Chiral HPLC : Resolve enantiomers if asymmetric synthesis is employed (e.g., using Chiralpak columns) .
How can computational tools aid in the design of cyclobutanamine analogs with improved pharmacological profiles?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina to predict binding modes to targets like JAK1 or HIF-1α, prioritizing substituents with favorable π-π or H-bond interactions .
- ADMET Prediction : Apply SwissADME to optimize logP (<3), polar surface area (>60 Ų), and PAINS filters to eliminate promiscuous motifs .
- MD Simulations : Analyze cyclobutane ring flexibility under physiological conditions using GROMACS , correlating conformational stability with in vivo efficacy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
